B-Nonylglucoside B-Nonylglucoside
Brand Name: Vulcanchem
CAS No.: 104242-08-2
VCID: VC20741217
InChI: InChI=1S/C15H30O6/c1-2-3-4-5-6-7-8-9-20-15-14(19)13(18)12(17)11(10-16)21-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15-/m1/s1
SMILES: CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Molecular Formula: C15H30O6
Molecular Weight: 306.39 g/mol

B-Nonylglucoside

CAS No.: 104242-08-2

Cat. No.: VC20741217

Molecular Formula: C15H30O6

Molecular Weight: 306.39 g/mol

* For research use only. Not for human or veterinary use.

B-Nonylglucoside - 104242-08-2

CAS No. 104242-08-2
Molecular Formula C15H30O6
Molecular Weight 306.39 g/mol
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol
Standard InChI InChI=1S/C15H30O6/c1-2-3-4-5-6-7-8-9-20-15-14(19)13(18)12(17)11(10-16)21-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15-/m1/s1
Standard InChI Key QFAPUKLCALRPLH-UXXRCYHCSA-N
Isomeric SMILES CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
SMILES CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Canonical SMILES CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Chemical Structure and Properties

B-Nonylglucoside, also known as Nonyl β-D-glucopyranoside, is characterized by a nonyl (C9) alkyl group attached to a glucopyranoside moiety. This structural arrangement contributes to its amphiphilic nature, which is essential for its surfactant properties. The compound has a molecular formula of C15H30O6 and a molecular weight of approximately 306.4 g/mol . Physically, B-Nonylglucoside appears as a white powder with a purity standard typically at 97% for commercial research-grade products .

The systematic chemical name of B-Nonylglucoside is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol, though it is also referred to by several other names including N-Nonyl Beta-D-glucopyranoside and (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(nonyloxy)tetrahydro-2H-pyran-3,4,5-triol . For reference purposes, its Chemical Abstracts Service (CAS) number is 69984-73-2 .

Table 1.1: Physicochemical Properties of B-Nonylglucoside

PropertyValue
Molecular FormulaC15H30O6
Molecular Weight306.4 g/mol
Physical AppearanceWhite powder
Standard Purity97%
CAS Number69984-73-2
Storage ConditionsRefrigerated

The chemical structure of B-Nonylglucoside features a glucose-derived hydrophilic head group with a hydrophobic nonyl chain, giving it its characteristic surfactant properties. This amphiphilic nature allows it to form micelles in aqueous solutions above its critical micelle concentration, making it valuable for solubilizing hydrophobic compounds and membrane proteins.

Synthesis and Production

The synthesis of B-Nonylglucoside typically involves a glycosylation reaction between glucose and nonyl alcohol. This reaction generally requires heating the reactants at approximately 100°C for several hours, often using a 1:1 molar ratio of glucose to alcohol. The reaction conditions can be optimized by varying parameters such as temperature, reaction time, and catalyst choice to improve yield and purity.

The typical synthesis pathway involves:

  • Activation of the glucose molecule at the anomeric position

  • Nucleophilic attack by the hydroxyl group of nonyl alcohol

  • Formation of the glycosidic bond with β-stereochemistry

  • Purification to remove by-products and unreacted starting materials

The stereochemistry of the glycosidic bond is crucial for the properties of B-Nonylglucoside, as the β-configuration confers specific interactions with proteins and other biomolecules. The synthesis can be modified to alter properties of the final product, such as by varying the alkyl chain length to create analogs with different hydrophobicity profiles.

Biological and Biochemical Applications

Membrane Protein Solubilization

One of the primary applications of B-Nonylglucoside is in the solubilization and purification of membrane proteins. These proteins are embedded within cell membranes, making them challenging to isolate and study in their native conformations. B-Nonylglucoside's mild detergent properties enable it to extract these proteins while preserving their structural integrity and functional activity.

The non-ionic nature of B-Nonylglucoside makes it particularly suitable for maintaining protein functionality during purification processes. Unlike harsher detergents that can denature proteins, B-Nonylglucoside provides a gentler environment that mimics the natural lipid bilayer, thereby supporting the native conformations of membrane proteins .

Role in Glucose Transport

Research has revealed an interesting relationship between B-Nonylglucoside and glucose transporters, particularly GLUT1. GLUT1 is a uniporter that facilitates the diffusion of B-Nonylglucoside (B-NG) into human cells through passive transport mechanisms . This transport is crucial for maintaining glucose levels in erythrocytes at approximately 5 mM .

The transport mechanism involves B-Nonylglucoside interacting with the ligand-binding site inside GLUT1 when the protein is in its outward-open conformation. This interaction triggers a conformational change to the inward-open state, followed by dissociation of B-Nonylglucoside and return of GLUT1 to its outward-open conformation . This process, known as the alternating access mechanism, is driven by the concentration gradient of B-Nonylglucoside across the cell membrane .

Structural Interactions with GLUT1

The interaction between B-Nonylglucoside and GLUT1 involves several specific amino acid residues that facilitate the conformational changes necessary for transport. When B-Nonylglucoside binds to GLUT1, it increases interactions between the N and C domains on the extracellular side of the membrane . Key residues involved in maintaining the outward-facing conformation include:

  • Glu-329, which forms hydrogen bonds with the amide groups of Gly-154 and Ala-155

  • Arg-153, which forms hydrogen bonds with the carbonyl oxygen on Lys-458

The transition to the inward-facing conformation is triggered by Arg-126 on transmembrane segment 4 forming a cation-π interaction with Tyr-292 on transmembrane segment 7 . Once in the inward-facing conformation, Asn-34 forms hydrogen bonds with Ser-294, Thr-295, and Thr-310, creating a network that blocks the ligand-binding site .

Research Applications and Methodologies

Nuclear Magnetic Resonance Studies

B-Nonylglucoside and similar detergents play crucial roles in nuclear magnetic resonance (NMR) studies of membrane proteins. The choice of detergent significantly impacts the stability and functionality of the protein being studied, and therefore the quality and relevance of the structural data obtained .

In solution NMR studies, membrane proteins need to be solubilized in micelles or bicelles that mimic their native membrane environment. The selection of an appropriate detergent system is critical, as it must maintain the protein in its native conformation while providing good NMR spectral characteristics .

Comparison with Other Detergents

Different detergents exhibit varying abilities to stabilize membrane proteins in their native conformations. For instance, studies have shown that enzymes like diacylglycerol kinase (DAGK) display optimal activity and NMR characteristics in dodecylphosphocholine (DPC), while others like PagP adopt similar conformations in both DPC and β-octylglucoside (βOG) .

The following table compares various detergents used in membrane protein research:

Table 4.1: Comparison of Detergents for Membrane Protein Studies

DetergentTypeAdvantagesLimitationsTypical Applications
B-NonylglucosideNon-ionicMild, maintains protein functionModerate solubilization powerMembrane protein purification, crystallization
DPC (Dodecylphosphocholine)ZwitterionicGood NMR characteristicsShort sample lifetimesNMR studies of membrane proteins
βOG (β-Octylglucoside)Non-ionicLess denaturing than ionic detergentsMay not support enzyme activityCrystallization of membrane proteins
SDS (Sodium Dodecyl Sulfate)AnionicStrong solubilization powerOften denatures proteinsProtein denaturation studies
LDAO (Lauryldimethylamine-N-oxide)ZwitterionicGood for crystallizationMay bind to active sitesX-ray crystallography

Micelles and Bicelles in Protein Studies

For some membrane proteins, especially those with dynamic structures like bacterial small multidrug resistance transporters, larger micelle or bicelle systems may be required to stabilize their active forms . These systems, despite having aggregate molecular weights over 100 kDa, can still be studied using solution NMR, though the process is challenging .

Bicelles, which provide a more membrane-like environment than detergent micelles, have shown promise in supporting the native function of membrane proteins. They consist of long-chain phospholipids surrounded by short-chain phospholipids or detergents, creating a disk-like structure that better mimics the lipid bilayer . The presence of lipids has been demonstrated to be essential for supporting both the native function and crystallization of many solubilized membrane proteins .

Current Research and Future Perspectives

Recent advances in membrane protein research have expanded our understanding of how detergents like B-Nonylglucoside interact with these complex biomolecules. The correlation between structure and function has validated the physiological relevance of studies conducted in detergent micelles .

The development of more stable detergent systems, such as bicelles doped with negatively charged phospholipids or using ether-linked phospholipid analogs, has extended sample lifetimes for NMR studies . These improvements open new possibilities for studying larger and more complex membrane protein systems.

Future research may focus on:

  • Developing novel B-Nonylglucoside derivatives with enhanced properties for specific applications

  • Exploring the potential of combined solution/solid-state NMR studies using bicelles of different sizes

  • Further investigating the role of B-Nonylglucoside in glucose transport and its implications for understanding GLUT1-related disorders

  • Utilizing B-Nonylglucoside in the study of cancer cell metabolism, given the connection between elevated glucose levels and cancer

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator